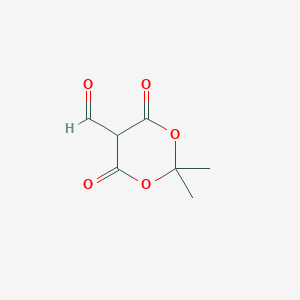

2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde

Description

2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde is a prominent member of the Meldrum's acid derivative family, which is widely recognized for its utility in organic synthesis. scimplify.com The parent compound, Meldrum's acid, is noted for the high acidity of the methylene (B1212753) protons at the C-5 position, a characteristic that facilitates a wide range of chemical transformations. wikipedia.orgunishivaji.ac.in The introduction of a formyl group at this position to create the carbaldehyde derivative further enhances its synthetic potential, providing a reactive handle for a variety of subsequent reactions.

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), serves as a cornerstone reagent for carbon-carbon bond formation due to the pronounced acidity of its C-5 methylene group (pKa of 4.97). wikipedia.orgchemicalbook.com This acidity allows for easy deprotonation to form a stable enolate, which can then participate in a variety of reactions, including Knoevenagel condensations. chemicalbook.com The resulting alkylidene and arylidene derivatives are valuable intermediates in their own right. uitm.edu.my

The formyl derivative, this compound, directly builds upon this reactivity. The aldehyde functional group is a versatile electrophile, readily participating in reactions that form new C-C bonds. This dual reactivity, stemming from both the inherent nature of Meldrum's acid and the appended aldehyde, makes it a powerful synthon. For instance, it can be a precursor to various heterocyclic compounds and can be used in multicomponent reactions to build molecular complexity in a single step. chemicalbook.com

A common synthetic route to introduce functionality at the C-5 position involves a one-pot reaction with triethyl orthoformate and an amine. uobaghdad.edu.iqmdpi.comresearchgate.net This typically yields aminomethylene derivatives, which are stable and versatile intermediates themselves. uitm.edu.mynih.gov The direct synthesis of the carbaldehyde has been achieved through the hydrolysis of an intermediate like methoxy (B1213986) methylene Meldrum's acid. prepchem.com

Table 1: Synthetic Approaches to C-5 Functionalized Meldrum's Acid Derivatives

| Precursor | Reagents | Product Type | Reference |

| Meldrum's acid | Triethyl orthoformate, Aromatic amines | Aminomethylene derivatives | uobaghdad.edu.iq |

| Meldrum's acid | Methylorthoformate, 3-nitrobenzenamine | Aminomethylene derivative | nih.gov |

| Meldrum's acid | Triethyl orthoformate, Aryl amines | 5-arylidene derivatives | uitm.edu.my |

| Methoxy methylene Meldrum's acid | 2N-HCl | Formyl Meldrum's acid | prepchem.com |

| Meldrum's acid | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Formyl derivative (via Vilsmeier-Haack) | chemistrysteps.comijpcbs.comorganic-chemistry.org |

The history of this compound is intrinsically linked to the discovery of its parent compound, Meldrum's acid. Andrew Norman Meldrum first synthesized 2,2-dimethyl-1,3-dioxane-4,6-dione in 1908. wikipedia.orgchemicalbook.com Initially, Meldrum misidentified the structure, but its correct cyclic acylal form was established in 1948. chemicalbook.com The recognition of Meldrum's acid's unusually high acidity spurred extensive research into its chemical properties and synthetic applications. wikipedia.org

The synthetic potential of acyl Meldrum's acid derivatives, including the formyl derivative, gained significant traction as organic chemists sought more efficient ways to construct complex molecules. These derivatives are recognized as stable, easily purified compounds that can be prepared from commercially available starting materials. nih.gov

Furthermore, derivatives of Meldrum's acid are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. scimplify.comchemicalbook.com The ability to introduce diverse substituents through reactions at the C-5 position allows for the creation of libraries of compounds for drug discovery and materials science applications. nih.gov The development of one-pot syntheses involving Meldrum's acid and its derivatives showcases the ongoing effort to streamline synthetic processes and make complex molecules more accessible. uitm.edu.myresearchgate.net

Table 2: Key Reactions and Applications of Meldrum's Acid and its Derivatives

| Reaction Type | Reagents/Conditions | Application | Reference |

| Knoevenagel Condensation | Aldehydes or ketones | Formation of C=C bonds | uitm.edu.my |

| Alkylation | Alkyl halides | Introduction of alkyl groups | unishivaji.ac.in |

| Acylation | Acyl chlorides | Synthesis of β-keto esters | orgsyn.org |

| Multicomponent Reactions | Various starting materials | Synthesis of complex heterocycles | chemicalbook.com |

| Pyrolysis | Heat | Generation of ketenes | clockss.org |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKXHDRBTGHHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523035 | |

| Record name | 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72793-38-5 | |

| Record name | 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 4,6 Dioxo 1,3 Dioxane 5 Carbaldehyde

Direct Formylation Approaches at the C5 Position of 2,2-Dimethyl-4,6-dioxo-1,3-dioxane

Direct formylation strategies aim to introduce a formyl group (-CHO) onto the highly acidic C5 position of Meldrum's acid. This approach is attractive due to the ready availability of the starting material. The high acidity of the C5 protons (pKa ≈ 4.97) facilitates the formation of a nucleophilic enolate, which is key to many of these transformations.

Electrophilic Formylation Reactions

While classic electrophilic aromatic formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions are well-established for electron-rich aromatic systems, their direct application to Meldrum's acid for C-formylation is not extensively documented in dedicated studies. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a powerful tool for formylating a wide range of substrates. mychemblog.comijpcbs.comyoutube.comorganic-chemistry.orgrsc.org The electrophilic species in this reaction, a chloroiminium ion, typically reacts with nucleophilic carbons. Given the enolate character of deprotonated Meldrum's acid, a reaction is plausible but would compete with potential reactions at the oxygen atoms of the enolate.

Transition Metal-Catalyzed C-H Functionalization for Formylation

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups, including the formyl group, into organic molecules. However, specific examples of the direct C-H formylation of Meldrum's acid at the C5 position using transition metal catalysis are not prominently reported in the scientific literature. The principles of such a reaction would likely involve the coordination of a transition metal to the Meldrum's acid substrate, followed by C-H activation and subsequent insertion of a formyl equivalent.

Enolate-Mediated Formylation Protocols

The most successfully documented direct formylation of Meldrum's acid proceeds via its enolate. This approach leverages the high acidity of the C5 methylene (B1212753) protons to generate a potent nucleophile that can react with a suitable one-carbon electrophile.

One established method involves the reaction of Meldrum's acid with triethyl orthoformate in the presence of a catalyst. This reaction likely proceeds through the formation of an ethoxymethylene intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is then hydrolyzed to yield the desired aldehyde. This transformation has been utilized in one-pot syntheses of various heterocyclic compounds where the formylated Meldrum's acid is generated in situ. mdpi.comrsc.orgresearchgate.netresearchgate.net

A closely related and well-documented synthesis of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde involves the acidic hydrolysis of a pre-formed enol ether derivative, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. In a typical procedure, this "methoxy methylene Meldrum's acid" is treated with an aqueous acid, such as 2N HCl, in a suitable organic solvent like chloroform. The hydrolysis of the enol ether functionality readily furnishes the target aldehyde in high yield. This method provides a reliable and high-yielding route to the pure product. prepchem.com

A summary of a representative enolate-mediated formylation is presented in the table below:

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 2N HCl | Chloroform | This compound | 89% | prepchem.com |

Synthetic Routes via Precursor Modification

An alternative to direct formylation involves the synthesis of Meldrum's acid derivatives with a C5 substituent that can be chemically transformed into a formyl group. This two-step approach allows for greater synthetic flexibility and can be advantageous if the precursor derivatives are readily accessible.

Oxidation of C5-Hydroxymethyl Derivatives

Reduction of C5-Carboxylic Acid or Ester Derivatives

The selective reduction of a carboxylic acid or its ester derivative to an aldehyde represents another viable synthetic strategy. This would begin with the synthesis of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxylic acid or one of its esters. The subsequent partial reduction of the carboxyl group to an aldehyde would yield the target compound. Numerous reagents and catalytic systems are known for this type of transformation, offering control over the reduction process. As with the oxidation route, dedicated studies describing this specific pathway to this compound are not widely reported.

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. For the preparation of this compound, this involves moving away from traditional methods that often rely on stoichiometric reagents and volatile organic solvents. The Vilsmeier-Haack reaction, a well-established method for the formylation of active methylene compounds like Meldrum's acid, traditionally utilizes phosphorus oxychloride and N,N-dimethylformamide (DMF), which present environmental and safety concerns. Green alternatives focus on minimizing or eliminating such hazardous substances.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Microwave irradiation and ultrasound have emerged as powerful tools to facilitate chemical reactions in the absence of a solvent.

Microwave-assisted synthesis, in particular, has been shown to accelerate reaction rates, improve yields, and enhance product purity in a variety of organic transformations. While specific literature on the solvent-free microwave-assisted synthesis of this compound is not abundant, the successful application of this technique to the Vilsmeier-Haack formylation of other heterocyclic and aromatic compounds suggests its high potential for this transformation. The direct absorption of microwave energy by the reactants leads to rapid and uniform heating, often resulting in significantly reduced reaction times compared to conventional heating methods.

Similarly, ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically enhance reaction rates. This technique has been successfully employed in various condensation and functionalization reactions and presents a viable green alternative for the formylation of Meldrum's acid.

Table 1: Potential Solvent-Free Conditions for the Synthesis of this compound

| Parameter | Microwave-Assisted | Ultrasound-Assisted |

| Reactants | 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176), Formylating Agent | 2,2-Dimethyl-1,3-dioxane-4,6-dione, Formylating Agent |

| Solvent | None | None |

| Energy Source | Microwave Irradiation | Ultrasonic Waves |

| Typical Power | 100-300 W | 20-100 kHz |

| Typical Time | 5-30 minutes | 30-120 minutes |

| Advantages | Rapid heating, shorter reaction times, improved yields | Enhanced reaction rates at ambient temperature, reduced side reactions |

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can significantly increase reaction efficiency and selectivity, often under milder conditions and with reduced waste generation. For the synthesis of this compound, the focus is on developing catalytic systems that can replace stoichiometric and often hazardous reagents used in traditional formylation reactions.

Ionic liquids have garnered attention as potential catalysts and reaction media for a variety of organic reactions, including those involving Meldrum's acid. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic solvents. Certain ionic liquids can act as both the solvent and the catalyst, facilitating reactions through their unique solvating and catalytic properties. For the formylation of Meldrum's acid, an acidic or task-specific ionic liquid could potentially catalyze the reaction with a suitable formylating agent, offering a recyclable and more environmentally benign reaction system.

Furthermore, the development of solid acid catalysts presents another promising avenue. These materials can replace corrosive and difficult-to-handle liquid acids, simplifying product purification and catalyst recovery. While specific applications of solid acid catalysts for the direct formylation of Meldrum's acid are still an emerging area of research, their successful use in other acylation and formylation reactions suggests their potential applicability.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example Catalyst | Potential Role | Advantages |

| Ionic Liquids | [bmim][HSO₄] | Catalyst and/or reaction medium | Recyclable, low volatility, tunable properties |

| Solid Acids | Zeolites, Sulfated Zirconia | Heterogeneous catalyst | Ease of separation, reusability, reduced corrosion |

| Organocatalysts | Proline derivatives | Homogeneous catalyst | Metal-free, often biodegradable, mild reaction conditions |

Elucidation of Reactivity and Reaction Mechanisms of 2,2 Dimethyl 4,6 Dioxo 1,3 Dioxane 5 Carbaldehyde

Electrophilic Behavior of the Aldehyde Functionality

The carbaldehyde group attached to the C5 position of the Meldrum's acid framework is a potent electrophilic center. The electron-withdrawing nature of the adjacent carbonyl groups on the dioxane-dione ring significantly enhances the partial positive charge on the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl Group

The aldehyde functionality readily undergoes nucleophilic addition reactions. Organometallic reagents, hydrides, and other carbon- and heteroatom-based nucleophiles can add to the carbonyl group to form the corresponding secondary alcohols after a workup. The steric hindrance imposed by the bulky 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) moiety influences the stereochemical outcome of these additions, often providing a degree of diastereoselectivity.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Condensation reactions, particularly with nitrogen and oxygen nucleophiles, represent a cornerstone of the reactivity of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde. These reactions typically proceed via a nucleophilic addition-elimination mechanism to yield a variety of heterocyclic and acyclic products.

A prominent example is the Knoevenagel condensation, a reaction where an active methylene (B1212753) compound reacts with a carbonyl group. wikipedia.org While the parent Meldrum's acid itself is a classic active methylene component in Knoevenagel condensations, uitm.edu.myscirp.org the aldehyde group of the title compound serves as the electrophilic partner. It reacts with other active methylene compounds, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a weak base to form a new carbon-carbon double bond. cas.cz

Furthermore, reactions with nitrogen nucleophiles like primary amines, hydroxylamine, and hydrazines lead to the formation of imines, oximes, and hydrazones, respectively. researchgate.net These condensation products are often stable, crystalline solids and can serve as intermediates for the synthesis of more complex heterocyclic systems. tsijournals.com

| Nucleophile Type | Specific Nucleophile | Resulting Functional Group/Product |

|---|---|---|

| Nitrogen Nucleophile | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Nitrogen Nucleophile | Hydroxylamine (NH₂OH) | Oxime |

| Nitrogen Nucleophile | Hydrazine (NH₂NH₂) | Hydrazone |

| Oxygen Nucleophile | Alcohol (R-OH) | Hemiacetal/Acetal |

| Carbon Nucleophile | Malononitrile (CH₂(CN)₂) | Substituted Alkene (Knoevenagel Product) |

Enolate Chemistry of the 1,3-Dioxane-4,6-dione (B14002328) Core

The 1,3-dioxane-4,6-dione ring, also known as Meldrum's acid, is renowned for the high acidity of the C5 methylene protons (pKa ≈ 4.97). wikipedia.orgmdpi.com This acidity is a consequence of the delocalization of the resulting negative charge of the conjugate base across the two adjacent carbonyl groups.

Mechanistic Basis of Enhanced C5 Acidity in the Presence of the Carbaldehyde Group

The substitution of a hydrogen atom at the C5 position with a carbaldehyde group is expected to further increase the acidity of the remaining C5 proton. This enhancement is attributed to two primary electronic effects:

Inductive Effect : The aldehyde group is strongly electron-withdrawing, pulling electron density away from the C5 carbon through the sigma bond framework. This inductive withdrawal stabilizes the negative charge of the conjugate base (enolate).

Resonance Effect : The carbonyl group of the aldehyde can participate in the delocalization of the negative charge of the enolate. The resulting enolate anion is stabilized by resonance structures that extend over the three carbonyl groups, making the corresponding proton significantly more acidic than in the parent Meldrum's acid.

This heightened acidity facilitates the formation of the enolate under very mild basic conditions, which is a crucial step in many of its subsequent reactions. acs.org

Role of Intramolecular Interactions in Reactivity

Acyl derivatives of Meldrum's acid are known to exist predominantly in their enol form, stabilized by intramolecular hydrogen bonding. researchgate.net Similarly, this compound can exist in equilibrium with its enol tautomer. This enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen atom of the aldehyde's carbonyl group. libretexts.orgmasterorganicchemistry.com

This intramolecular hydrogen bonding has several implications for the compound's reactivity:

It influences the conformation of the molecule, which can direct the approach of reagents in subsequent reactions. psu.edunih.gov

The enol form itself can act as a nucleophile in certain reactions, such as aldol-type condensations.

Studies on related benzyl (B1604629) Meldrum's acid derivatives have provided experimental and computational evidence for the persistence and strength of such intramolecular C-H···X hydrogen bonds. researchgate.net

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. uniroma1.itresearchgate.net Meldrum's acid and its derivatives are exceptionally useful building blocks in MCRs. fiu.edu

The reactions often proceed through a domino or tandem sequence, initiated by a Knoevenagel condensation. uniroma1.it In the context of this compound, it can participate in MCRs in several ways. For instance, a reaction could be initiated by the condensation of a nitrogen nucleophile (e.g., an amine) with the aldehyde functionality, followed by the reaction of the C5 enolate with an electrophile.

A well-documented pathway for MCRs involving Meldrum's acid is the domino Knoevenagel-hetero-Diels-Alder reaction. uniroma1.it In a typical sequence, an aldehyde reacts with Meldrum's acid to form a reactive alkylidene intermediate, which then acts as a diene or dienophile in a subsequent cycloaddition. Analogously, this compound can react with a suitable active methylene compound to generate a highly reactive diene, which can then be trapped in situ by a dienophile to construct complex heterocyclic frameworks. This approach is instrumental in diversity-oriented synthesis for creating libraries of structurally diverse molecules. acs.orgrsc.orgnih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate |

|---|---|---|---|---|

| Knoevenagel/Michael Addition | This compound | Active Methylene Compound (e.g., CH₂(CN)₂) | Michael Donor (e.g., Amine) | Alkylidene-Meldrum's Acid Derivative |

| Hantzsch-type Reaction | This compound | β-Ketoester | Ammonia/Amine | Dihydropyridine Intermediate |

| Domino Knoevenagel/Hetero-Diels-Alder | This compound | Active Methylene Compound | Dienophile (e.g., Enol Ether) | Hetero-diene |

Knoevenagel Condensation and its Scope in the Carbaldehyde Derivative

The Knoevenagel condensation is a cornerstone reaction in organic synthesis involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound, the aldehyde functional group serves as a highly reactive electrophile. Its reactivity is amplified by the two adjacent carbonyl groups within the dioxane ring, which exert a strong electron-withdrawing effect. This electronic feature makes the aldehyde carbon particularly susceptible to attack by carbanions generated from active methylene compounds.

The general mechanism proceeds via the deprotonation of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) by a weak base, such as piperidine (B6355638) or triethylamine, to form a stabilized carbanion. researchgate.netsigmaaldrich.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the carbaldehyde. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to yield a stable, conjugated α,β-unsaturated product. sigmaaldrich.com These products, known as alkylidene derivatives of Meldrum's acid, are themselves valuable synthetic intermediates due to their highly polarized double bond. researchgate.net

The scope of the Knoevenagel condensation with this compound is broad, allowing for the synthesis of a wide array of functionalized derivatives. The choice of the active methylene compound dictates the nature of the final product. The reaction proceeds efficiently with a variety of C-H acids, demonstrating the versatility of the carbaldehyde as a synthetic building block.

| Active Methylene Compound | Catalyst/Conditions | Product Type |

|---|---|---|

| Malononitrile | Piperidine, Reflux | 2-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)malononitrile |

| Diethyl malonate | Triethylamine, 2-Ethoxyethanol, Reflux | Diethyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidenemethyl)malonate |

| Ethyl cyanoacetate | Ammonium acetate, Acetic acid | Ethyl 2-cyano-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acrylate |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Catalytic base, Toluene | 5,5'-(Methan-1-yl-1-ylidene)bis(2,2-dimethyl-1,3-dioxane-4,6-dione) |

| Nitromethane | Basic catalyst | 5-(2-Nitrovinyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Domino and Cascade Reactions

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. nih.gov this compound and its parent compound, Meldrum's acid, are excellent participants in such transformations. chemicalbook.comarkat-usa.org

A representative domino reaction involves a three-component condensation that proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization/acylation. arkat-usa.org In this sequence, this compound first reacts with an active methylene compound in a Knoevenagel condensation to form an electron-deficient alkene (a Michael acceptor). This intermediate is then subjected to a nucleophilic attack by a second active methylene species (the Michael donor) in a conjugate addition reaction. The resulting adduct can then undergo an intramolecular C-acylation, driven by the highly reactive Meldrum's acid moiety, which acts as an acylating agent before decomposing. arkat-usa.org

This strategy has been employed to synthesize complex heterocyclic systems, such as pyrazolo[3,4-b]pyridone systems, from the reaction of aldehydes, 3-methyl-5-aminopyrazole, and 2,2-dimethyl-1,3-dioxane-4,6-dione. nuph.edu.ua The reaction pathway is highly regioselective, leading to the formation of multiple C-C and C-N bonds in a single pot. nuph.edu.ua The initial Knoevenagel adduct formed from the aldehyde and Meldrum's acid is attacked by the aminopyrazole, followed by an intramolecular cyclization and condensation to yield the final heterocyclic product.

Pericyclic Reactions and its Derivatives as Dienophiles

Pericyclic reactions, such as the Diels-Alder reaction, are concerted cycloadditions that form cyclic products through a cyclic transition state. The Diels-Alder reaction typically involves a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). sigmaaldrich.com Derivatives of this compound, particularly the alkylidene products obtained from Knoevenagel condensations, are exceptionally reactive dienophiles. chemicalbook.com

The powerful electron-withdrawing nature of the cyclic acylal framework of Meldrum's acid renders the double bond of its alkylidene derivatives extremely electron-deficient. chemicalbook.com This low-energy Lowest Unoccupied Molecular Orbital (LUMO) makes them highly susceptible to attack by electron-rich dienes in inverse-electron-demand Diels-Alder reactions. These reactions often proceed with high regioselectivity and diastereoselectivity, providing a robust method for constructing substituted six-membered rings. chemicalbook.com The versatility of this approach allows for the synthesis of a wide range of carbocyclic and heterocyclic structures that can serve as precursors to complex natural products.

| Diene | Dienophile (Derivative of Carbaldehyde) | Resulting Cycloadduct Structure |

|---|---|---|

| Isoprene (2-Methyl-1,3-butadiene) | 5-Ethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Substituted cyclohexene (B86901) ring |

| Danishefsky's diene | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Functionalized dihydropyranone derivative |

| Cyclopentadiene | 5-Propylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Bicyclic [2.2.1] heptene (B3026448) system |

| 1,3-Butadiene | 5-((4-Nitrophenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Substituted cyclohexene ring |

Thermal Decomposition and Generation of Reactive Intermediates from this compound and its Derivatives

The thermal decomposition, or pyrolysis, of Meldrum's acid and its derivatives is a well-established method for generating highly reactive ketene (B1206846) intermediates. chemicalbook.com This process involves the loss of acetone (B3395972) and carbon dioxide upon heating, a reaction that is synthetically valuable for creating acylketenes that cannot be easily prepared by other means. chemicalbook.com

When this compound is subjected to thermolysis, it is expected to fragment to produce formylketene, a highly reactive and transient species. Similarly, the alkylidene derivatives formed from Knoevenagel condensations undergo pyrolysis to generate substituted methyleneketenes. These ketene intermediates are not typically isolated but are trapped in situ by various nucleophiles or participate in intramolecular reactions.

A particularly useful application of this thermal decomposition is in intramolecular cyclizations. chemicalbook.com The generated ketene can be trapped by a suitably positioned functional group within the same molecule. This strategy is employed in the synthesis of a diverse range of cyclic compounds, including quinolinones, naphthols, and other complex heterocycles, often initiated by prototropic shifts following the ketene formation. chemicalbook.com

| Starting Compound | Conditions | Reactive Intermediate Generated | Subsequent Product Type |

|---|---|---|---|

| This compound | Pyrolysis (High Temp.) | Formylketene | Trapped by nucleophiles (e.g., alcohols to form esters) |

| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Flash Vacuum Pyrolysis | Phenyl(ketene)methylene | Intramolecular cyclization products |

| 5-Acyl derivatives of Meldrum's acid | Thermolysis in solution or gas phase | Acylketenes | β-keto esters (via alcoholysis) |

| 5-(2-Azidobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Thermolysis | (2-Nitrenophenyl)methyleneketene | Intramolecular cyclization to form quinoline (B57606) derivatives |

Advanced Applications of 2,2 Dimethyl 4,6 Dioxo 1,3 Dioxane 5 Carbaldehyde in Complex Organic Synthesis

As a Core Building Block for Diverse Molecular Architectures

The inherent reactivity of 2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde makes it a powerful tool for the assembly of intricate molecular structures. Its utility as a precursor for C5-substituted derivatives and its role in the construction of complex carbon frameworks are pivotal in modern synthetic strategies.

Precursor for the Synthesis of C5-Substituted 1,3-Dioxane-4,6-diones

The aldehyde functionality at the C5 position of this compound serves as a versatile handle for the introduction of a wide range of substituents. A prominent reaction for this purpose is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with various active methylene (B1212753) compounds, leading to the formation of 5-arylidene or 5-alkylidene Meldrum's acid derivatives. These C5-substituted products are valuable intermediates in their own right, often serving as Michael acceptors or dienophiles in subsequent transformations.

For instance, the reaction of this compound with arylamines can yield 5-arylaminomethylene derivatives, which are key precursors for various heterocyclic systems. nih.gov The general scheme for the Knoevenagel condensation is depicted below:

Table 1: Examples of C5-Substituted 1,3-Dioxane-4,6-diones via Knoevenagel Condensation

| Reactant | Product | Yield (%) | Reference |

| Aniline | 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 13 | uitm.edu.my |

| 4-Nitroaniline | 5-(((4-Nitrophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 64 | uitm.edu.my |

| 4-Aminobenzonitrile | 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile | - | nih.gov |

| 4-Acetylaniline | 5-((4-Acetylphenyl)aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | - | nih.gov |

Role in Construction of Complex Carbon Frameworks

The dual reactivity of this compound allows for its participation in domino reactions, leading to the rapid assembly of complex carbon skeletons. nuph.edu.uanih.gov These sequential reactions, often involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, provide an efficient route to highly functionalized carbocyclic and heterocyclic systems. The Knoevenagel adduct formed from the carbaldehyde acts as a potent Michael acceptor, readily reacting with a variety of nucleophiles. researchgate.net

The pyrolysis of acylated derivatives of Meldrum's acid is another powerful strategy for generating ketene (B1206846) intermediates, which can then undergo various cycloaddition reactions to form complex cyclic structures. chemicalbook.com This approach highlights the utility of the Meldrum's acid moiety in facilitating the formation of new carbon-carbon bonds under thermal conditions.

Synthesis of Heterocyclic Scaffolds

The versatility of this compound extends to the synthesis of a wide range of heterocyclic compounds. Its ability to serve as a three-carbon building block, coupled with the reactivity of the aldehyde group, makes it a valuable precursor for nitrogen, oxygen, and sulfur-containing heterocycles.

Nitrogen-Containing Heterocycles (e.g., Phenanthrolines, Pyridines, Quinolines, Indoles)

Phenanthrolines: While direct synthesis from this compound is not extensively documented, its derivatives can be envisioned as precursors for substituted quinolines, which are building blocks for phenanthroline synthesis through established methods like the Friedländer annulation.

Pyridines: The reaction of this compound with enamines or in multicomponent reactions provides a viable route to substituted pyridines. For example, a domino reaction with 3-methyl-5-aminopyrazole leads to the formation of pyrazolo[3,4-b]pyridone systems. nuph.edu.ua

Quinolines: 5-Arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, readily prepared from the title carbaldehyde and anilines, are key intermediates in the synthesis of 4(1H)-quinolone derivatives through thermal cyclization. nih.gov This transformation provides a straightforward method for accessing this important class of nitrogen heterocycles.

Indoles: this compound is utilized in the synthesis of various indole derivatives. For example, it can react with indoles in a Yonemitsu-type reaction to afford 5-[(Indole-3-yl)-arylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. researchgate.net Furthermore, Meldrum's acid and its derivatives have been employed as key building blocks in the total synthesis of complex indole alkaloids. researchgate.net A series of Meldrum's acid, 7-azaindole, and 1,2,3-triazole hybrids have also been synthesized. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reactants | Key Intermediate/Product | Reference |

| Pyrazolo[3,4-b]pyridone | 1-Phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes, 3-methyl-5-aminopyrazole, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) | 3-Methyl-4-(1',3'-diarylpyrazol-4'-yl)tetrahydropyrazolo[3,4-b]pyridin-6-ones | nuph.edu.ua |

| 4(1H)-Quinolone | This compound, Arylamine | 5-Arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione | nih.gov |

| Indole Derivative | Indole, Aldehyde, 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-4,6-dione | 5-[(Indole-3-yl)-arylmethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | researchgate.net |

Oxygen-Containing Heterocycles (e.g., Pyrans, Lactones)

Pyrans: The Knoevenagel condensation of this compound with active methylene compounds is a common strategy for the synthesis of 4H-pyran derivatives. nih.govnih.govresearchgate.netsemanticscholar.org The resulting electron-deficient alkene can undergo a subsequent Michael addition and cyclization to afford the pyran ring. Acylated derivatives of Meldrum's acid have also been used in the synthesis of 2-alkyl-4-pyrones. orgsyn.org

Lactones: Derivatives of Meldrum's acid are recognized as valuable building blocks in the synthesis of terpene lactones. researchgate.net The general strategy involves the elaboration of the Meldrum's acid moiety into a keto-ester, which can then undergo intramolecular cyclization to form the lactone ring.

Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. For instance, condensation of 3-amino-2-thiophene carboxylic acid methyl ester with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of triethyl orthoformate yields an imine intermediate that can be further elaborated to produce thiazole and thiadiazole derivatives. nih.gov This suggests that the carbaldehyde can be a useful precursor for similar transformations.

Development of Optically Active Compounds and Enantioselective Transformations

The aldehyde functionality at the 5-position of the 2,2-dimethyl-4,6-dioxo-1,3-dioxane core provides a key handle for introducing chirality into molecules. Researchers have successfully employed this substrate in various asymmetric catalytic reactions to generate a wide array of optically active compounds.

Organocatalysis has proven to be a particularly effective strategy for achieving high levels of enantioselectivity in reactions involving this compound. Chiral amines, such as proline and its derivatives, have been utilized to catalyze asymmetric aldol and Michael addition reactions. These catalysts operate through the formation of chiral enamines or iminium ions, which then react with various nucleophiles or electrophiles in a stereocontrolled manner.

For instance, the asymmetric Michael addition of various carbon nucleophiles to derivatives of this compound has been achieved with high enantiomeric excess (ee). These reactions furnish valuable chiral building blocks that can be further elaborated into more complex molecular architectures.

| Catalyst Type | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Amine (e.g., Proline derivatives) | Asymmetric Michael Addition | Chiral Adducts | Up to 99% |

| Chiral Phosphoric Acid | Asymmetric Aldol Reaction | Chiral β-Hydroxy Carbonyls | High |

| Chiral Metal Complexes (e.g., Rh, Cu) | Asymmetric Hydrogenation | Chiral Alcohols | >95% |

In addition to organocatalysis, chiral metal complexes have been employed to effect enantioselective transformations. For example, asymmetric hydrogenation of the formyl group, catalyzed by chiral rhodium or ruthenium complexes, provides access to the corresponding chiral primary alcohols with excellent enantiopurity. These chiral diols are valuable precursors for the synthesis of natural products and pharmaceuticals.

The development of these enantioselective methods has significantly expanded the utility of this compound as a starting material for the synthesis of non-racemic compounds, providing access to a diverse range of chiral synthons that were previously difficult to obtain.

Generation of Advanced Synthetic Intermediates via Targeted Transformations

The reactivity of this compound extends beyond simple functional group manipulations, enabling its use in the construction of complex molecular frameworks through targeted transformations. Domino and multicomponent reactions, in particular, have emerged as powerful strategies for rapidly building molecular complexity from this versatile starting material. rsc.org

Domino reactions, or cascade reactions, involving this aldehyde have been developed to synthesize a variety of heterocyclic systems in a single synthetic operation. These reactions often proceed through a sequence of intramolecular and intermolecular events, triggered by an initial transformation of the aldehyde group. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound can be followed by an intramolecular cyclization, leading to the formation of fused or spirocyclic ring systems.

Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to the synthesis of complex molecules. This compound has been successfully employed as a key component in several MCRs. In these reactions, three or more starting materials are combined in a single pot to generate a product that incorporates structural elements from each of the reactants. This strategy allows for the rapid generation of libraries of structurally diverse compounds for applications in drug discovery and materials science.

| Reaction Type | Reactants | Product (Intermediate) |

| Domino Reaction | This compound, Active Methylene Compound | Fused Heterocycles |

| Multicomponent Reaction | This compound, Amine, Isocyanide | Highly Substituted Piperidines |

| Tandem Reaction | This compound, Dienophile | Polycyclic Compounds |

One notable example is the use of this aldehyde in a Passerini-type three-component reaction with an isocyanide and a carboxylic acid to afford α-acyloxy carboxamides. These products can then undergo further transformations to yield a variety of valuable building blocks.

The ability to engage this compound in these complex transformations underscores its importance as a versatile platform for the construction of advanced synthetic intermediates, streamlining the synthesis of complex target molecules.

Analytical and Structural Characterization Methodologies for 2,2 Dimethyl 4,6 Dioxo 1,3 Dioxane 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments. For the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), the two key signals are a singlet for the six protons of the two methyl groups and a singlet for the two protons of the CH₂ group at the 5-position. chemicalbook.comspectrabase.com When a carbaldehyde group is introduced at the 5-position, the spectrum becomes more complex. The key expected signals for this compound would include:

A singlet for the six protons of the gem-dimethyl groups.

A singlet for the methine proton at the C5 position.

A singlet for the aldehydic proton.

The chemical shifts of protons in derivatives are highly dependent on the substituent at the 5-position, as illustrated by the data for various 5-substituted analogs. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. For the target molecule, distinct signals are expected for the quaternary C2 carbon, the two methyl carbons, the C5 methine carbon, the two equivalent carbonyl carbons (C4 and C6), and the aldehyde carbonyl carbon. The chemical shifts for these carbons are diagnostic of the cyclic structure and the functional groups present.

The following table summarizes representative NMR data for several 5-substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, which provide insight into the expected values for the 5-carbaldehyde derivative. rsc.org

Interactive Data Table: NMR Data for 2,2-Dimethyl-1,3-dioxane-4,6-dione Derivatives in CDCl₃

| Compound | Substituent at C5 | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 1a | Phenyl | 1.77 (s, 3H), 1.89 (s, 3H), 4.78 (s, 1H), 7.29-7.47 (m, 5H) | 27.4, 28.5, 52.7, 105.7, 128.8, 129.1, 130.5, 164.7 |

| 1b | Benzyl (B1604629) | 1.50 (s, 3H), 1.74 (s, 3H), 3.51 (d, 2H), 3.77 (t, 1H), 7.23-7.35 (m, 5H) | 27.2, 28.4, 32.1, 48.2, 105.2, 127.2, 128.7, 129.7, 137.2, 165.3 |

| 1c | Isobutyl | 0.96 (d, 6H), 1.79 (s, 3H), 1.83 (s, 3H), 1.96-2.10 (m, 3H) | 22.1, 25.9, 26.8, 28.6, 35.3, 44.2, 104.9, 166.0 |

| 1g | Benzylidene | Not fully specified | 27.6, 104.6, 114.8, 128.7, 131.7, 133.6, 133.7, 158.1, 159.7, 163.3 |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula.

Electron ionization (EI) would lead to predictable fragmentation pathways. libretexts.org The fragmentation of these molecules is often directed by the functional groups and the inherent stability of the resulting fragments. libretexts.orgchemguide.co.uk Key fragmentation processes for the title compound and its derivatives include:

α-Cleavage: The bond adjacent to the carbonyl group can break. For the 5-carbaldehyde, this could involve the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group. miamioh.edu

Loss of a Methyl Group: Fragmentation can be initiated by the loss of a methyl radical (•CH₃, 15 Da) from the stable gem-dimethyl group, leading to a relatively stable tertiary carbocation. pressbooks.pub This is a common fragmentation pattern for molecules containing a t-butyl or similar quaternary center. pressbooks.pub

Ring Cleavage: The 1,3-dioxane-4,6-dione (B14002328) ring can undergo cleavage, leading to the loss of molecules like carbon dioxide (CO₂, 44 Da) or acetone (B3395972) (CH₃COCH₃, 58 Da).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 172.15)

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 172 | [C₇H₈O₅]⁺ | Molecular Ion (M⁺) |

| 157 | [C₆H₅O₅]⁺ | •CH₃ |

| 143 | [C₇H₇O₄]⁺ | •CHO |

| 114 | [C₅H₆O₃]⁺ | Acetone (from ring cleavage) |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography provides unambiguous proof of structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.

Studies on derivatives of 2,2-Dimethyl-4,6-dioxo-1,3-dioxane have shown that the six-membered 1,3-dioxane (B1201747) ring is not planar. Depending on the substituent at the C5 position, the ring can adopt various conformations, including an envelope, a half-boat, or a distorted boat shape. nih.govnih.govresearchgate.net

In 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the 1,3-dioxane ring exhibits an envelope conformation , with the dimethyl-substituted carbon atom forming the flap. nih.gov

For 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile, the dioxane ring is also described as having an envelope (or half-boat) shape . researchgate.net

In contrast, the derivative 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione features a 1,3-dioxane ring in a distorted boat conformation . nih.gov

The crystal packing is often stabilized by intermolecular interactions. In the case of the 5-(3,4-Dimethylbenzylidene) derivative, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.gov

Interactive Data Table: Crystallographic Data for Derivatives of 2,2-Dimethyl-1,3-dioxane-4,6-dione

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

|---|---|---|---|---|---|

| 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₅H₁₆O₄ | Monoclinic | P2₁/c | a=16.8249 Å, b=7.1390 Å, c=11.7101 Å, β=108.612° | nih.gov |

| 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C₁₃H₁₂O₅ | Monoclinic | P2₁/c | a=13.900 Å, b=10.249 Å, c=8.1357 Å, β=94.47° | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be characterized by several strong absorption bands. The most prominent would be the C=O stretching vibrations. Due to the two different carbonyl environments (cyclic ester and aldehyde), two distinct, strong absorption bands are expected in the region of 1680-1750 cm⁻¹. Other key absorptions would include C-H stretching for the aldehyde proton (typically around 2720 cm⁻¹ and 2820 cm⁻¹) and C-O stretching for the dioxane ring ethers. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Alkyl C-H | Stretch | ~2950-3000 |

| Aldehyde C=O | Stretch | ~1680-1715 |

| Dioxane C=O | Stretch | ~1720-1750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. Compounds with carbonyl groups, like the title compound, typically exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition. The position and intensity of this absorption can be influenced by the solvent and the specific substitution on the molecule. science-softcon.de

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) |

| 5-Phenyl-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5-Isobutyl-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile |

| Carbon dioxide |

Computational and Theoretical Chemistry Investigations of 2,2 Dimethyl 4,6 Dioxo 1,3 Dioxane 5 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde. The presence of a formyl (carbaldehyde) group at the C-5 position, in addition to the two carbonyl groups of the dioxane ring, creates a molecule with distinct electronic features and significant reactivity.

The electronic structure is characterized by a pronounced polarization of charge. The high electronegativity of the oxygen atoms in the carbonyl and formyl groups leads to a significant withdrawal of electron density from the adjacent carbon atoms. This effect renders the carbonyl carbons (C4, C6) and the formyl carbon highly electrophilic, making them susceptible to nucleophilic attack. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are commonly calculated to visualize this charge distribution. For this molecule, MEP analysis would reveal regions of high negative potential (typically colored red) concentrated around the oxygen atoms, indicating their role as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and, notably, the electrophilic carbon centers. nih.govdntb.gov.ua

Reactivity profiles are further understood by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO and its distribution across the molecule indicate the most likely sites for receiving electrons from a nucleophile. For this compound, the LUMO is expected to be localized over the π-systems of the carbonyl and formyl groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dntb.gov.ua Natural Bond Orbital (NBO) analysis can also provide insights into charge transfer interactions and delocalization within the molecule, such as the n→σ/π transitions that contribute to its stability and reactivity. nih.gov

Table 1: Representative Calculated Electronic Properties for 5-Substituted Dioxane-4,6-diones This table presents illustrative data based on DFT calculations reported for analogous Meldrum's acid derivatives. Specific values for the 5-carbaldehyde title compound would require a dedicated study.

| Property | Description | Representative Finding | Reference |

| Mulliken Atomic Charges | Calculates the partial charge on each atom, indicating charge distribution. | Oxygen atoms exhibit high negative charges (e.g., -0.31 to -0.36 e), while carbonyl carbons are positively charged. | mdpi.com |

| HOMO-LUMO Energy Gap | The difference in energy between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity and stability. | A smaller energy gap suggests higher reactivity, typical for highly functionalized Meldrum's acid derivatives. | dntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. | Negative potential is localized on oxygen atoms; positive potential on hydrogens and electrophilic carbons. | nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | The highly polar nature of the multiple carbonyl groups results in a significant molecular dipole moment. | N/A |

Mechanistic Modeling of Reaction Pathways and Transition States

Mechanistic modeling is a cornerstone of computational chemistry, used to map the energetic profiles of chemical reactions. For this compound, theoretical models can predict the feasibility of various reaction pathways, identify intermediates, and characterize the structure and energy of transition states.

One of the most relevant reactions involving this compound is the Knoevenagel condensation, where it acts as a key intermediate formed from Meldrum's acid and a formic acid equivalent. uitm.edu.my The aldehyde functional group also opens pathways for numerous other transformations. For instance, its reaction with a nucleophile, such as an amine or an organometallic reagent, can be modeled.

Computational studies of such a reaction would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound and the nucleophile), the transition state, and the final product are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This structure is characterized by having exactly one imaginary vibrational frequency.

DFT calculations have been successfully used to rationalize the formation of products in reactions involving similar dicarbonyl compounds, confirming reaction pathways and explaining product distributions. researchgate.net For the title compound, modeling could be used to investigate, for example, the mechanism of its condensation with an active methylene (B1212753) compound, predicting the activation barrier and the thermodynamic stability of the resulting adduct. researchgate.netacs.org

Conformational Analysis and Energy Landscapes of the Dioxane Ring

The six-membered 1,3-dioxane-4,6-dione (B14002328) ring is not planar and can adopt several conformations. Understanding the relative stabilities of these conformers and the energy barriers to their interconversion is crucial, as the ring's conformation can influence the molecule's reactivity.

Experimental studies on Meldrum's acid and its derivatives using X-ray crystallography have revealed that the dioxane ring can exist in various conformations, including boat, flattened boat, and distorted envelope forms. researchgate.netpsu.eduasianpubs.org The consensus for the parent Meldrum's acid is a boat conformation in the solid state. psu.edu

Computational methods are used to map the potential energy surface (PES) of the molecule, identifying stable conformers (local minima on the PES) and transition states for their interconversion. The primary conformers considered for a six-membered ring are the chair, boat, and twist-boat (or skew-boat) forms. For the highly substituted dioxane-4,6-dione ring, non-traditional conformers like the envelope are also highly relevant.

The presence of the sp²-hybridized formyl group at the C-5 position introduces significant steric and electronic constraints that heavily influence the ring's preferred geometry. A full conformational analysis via quantum chemical calculations would determine the relative energies of these possible structures. The boat and envelope conformations are often found to be more stable than a classic chair form in these systems due to the planarizing effect of the carbonyl groups and the gem-dimethyl group at C-2.

Table 2: Illustrative Relative Conformational Energies for a Dioxane-4,6-dione Ring This table illustrates the concept of conformational analysis. The precise energy differences for the title compound would depend on the level of theory used in a specific computational study.

| Conformation | Description | Illustrative Relative Energy (kcal/mol) |

| Boat | A common, often low-energy conformation for Meldrum's acid derivatives. psu.edu | 0.0 (Reference) |

| Envelope | A conformation where one atom is out of the plane of the other five. asianpubs.org | 0.5 - 2.0 |

| Twist-Boat | An intermediate conformation between boat forms. | 3.0 - 5.0 |

| Half-Chair | A higher-energy conformation, often a transition state. | > 6.0 |

| Chair | Often disfavored in Meldrum's acid systems due to steric strain. | > 8.0 |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and the interpretation of experimental spectra. DFT methods are widely used to calculate NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for derivatives of Meldrum's acid. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors. The predicted spectrum allows for the assignment of specific absorption bands to particular vibrational modes (e.g., C=O stretching, C-H stretching). For this compound, key predicted bands would include intense absorptions for the two ketone C=O groups, a distinct C=O stretch for the aldehyde, and a characteristic C-H stretching frequency for the aldehyde proton. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com These predictions are invaluable for assigning complex spectra and can help distinguish between different isomers or conformers. For the title compound, key predicted signals would include a downfield singlet for the aldehyde proton in the ¹H NMR spectrum and distinct signals for the three carbonyl carbons in the ¹³C NMR spectrum. nih.govrsc.org

The correlation between predicted and experimental data is a critical validation step. A close match between the calculated and observed spectra provides strong confidence in the proposed molecular structure and the computational model used. researchgate.net

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data This table outlines the expected spectroscopic features based on computational predictions and known experimental data for analogous structures.

| Parameter | Predicted Feature (Computational) | Representative Experimental Range/Value |

| IR: ν(C=O) | Two strong bands for the dioxane carbonyls and one for the formyl group. Calculated around 1700-1750 cm⁻¹. mdpi.com | ~1700-1750 cm⁻¹ nih.gov |

| IR: ν(C-H, aldehyde) | A distinct C-H stretching vibration for the formyl proton. | ~2720-2820 cm⁻¹ |

| ¹H NMR: δ(CHO) | A singlet proton signal at a low field due to the deshielding effect of the carbonyl group. | ~9.5-10.5 ppm |

| ¹H NMR: δ(CH₃) | A singlet for the two equivalent methyl groups on the dioxane ring. | ~1.7 ppm nih.gov |

| ¹³C NMR: δ(C=O) | Three distinct signals for the two dioxane carbonyls and the formyl carbonyl. | ~160-170 ppm (dioxane), ~185-195 ppm (aldehyde) rsc.org |

| ¹³C NMR: δ(C-quat) | Signal for the quaternary C2 carbon of the dioxane ring. | ~105 ppm rsc.org |

Emerging Research Directions and Future Perspectives for 2,2 Dimethyl 4,6 Dioxo 1,3 Dioxane 5 Carbaldehyde Chemistry

Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthetic Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of 2,2-Dimethyl-4,6-dioxo-1,3-dioxane-5-carbaldehyde. Research is increasingly focused on catalysts that can control the reactivity of its dual functional groups—the aldehyde and the acidic C5-proton—with high levels of efficiency and stereoselectivity.

Organocatalysis has emerged as a powerful tool. For instance, proline and cinchona-based primary amines have been successfully used to catalyze three-component domino reactions involving Meldrum's acid and various aldehydes, proceeding through the formation of alkylidene intermediates and chiral enamines to yield enantiopure products. mdpi.comresearchgate.net These methodologies provide a foundation for developing asymmetric transformations that directly engage Meldrum's acid aldehyde.

Furthermore, Lewis acid catalysis is being explored for reactions that harness the electrophilicity of the Meldrum's acid core. Mild Lewis acidic conditions, employing catalysts such as metal trifluoromethanesulfonates, have been shown to facilitate intramolecular Friedel–Crafts acylations of Meldrum's acid derivatives. acs.org The application of such catalysts to transformations of Meldrum's acid aldehyde could enable novel cyclization and C-H functionalization reactions. Recent studies have also identified that strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze nucleophilic exchange reactions on disubstituted Meldrum's acid scaffolds, opening new avenues for derivatization. mdpi.com

| Catalyst Type | Example Catalyst | Transformation | Key Advantages |

|---|---|---|---|

| Organocatalyst | L-Proline | Three-Component Domino Reactions | Metal-free, mild conditions, formation of multiple C-C bonds. researchgate.net |

| Organocatalyst | Cinchona Alkaloids | Asymmetric Michael Additions | High enantioselectivity in the formation of chiral heterocycles. rsc.orgrsc.org |

| Lewis Acid | Metal Trifluoromethanesulfonates | Friedel–Crafts Acylation | Mild conditions for C-C bond formation with aromatic systems. acs.org |

| Organobase | DBU / Barton's Base (BTMG) | Nucleophilic Acyl Substitution | Catalytic protocol for efficient O-, S-, and N-acylation. mdpi.com |

| Transition Metal | Rhodium(I) Complexes | Conjugate Addition of Alkynes | Formation of tertiary propargylic stereocenters with high enantiomeric excess. acs.org |

Expansion of its Utility in Modern Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including superior control over reaction parameters, enhanced safety, and the potential for automation and scalability. youtube.com The integration of this compound into these platforms is a promising future direction.

The high reactivity of Meldrum's acid derivatives, particularly in exothermic reactions or those involving unstable intermediates, makes them ideal candidates for flow chemistry. Microreactors provide a high surface-area-to-volume ratio, enabling precise temperature control and preventing the formation of hot spots that can lead to decomposition or side reactions. youtube.com This is particularly relevant for transformations involving the thermally sensitive Meldrum's acid ring, which can decompose to form highly reactive ketene (B1206846) intermediates. chemicalbook.com

While specific applications of Meldrum's acid aldehyde in continuous flow are still emerging, the technology has been successfully used for library generation in early drug discovery. youtube.com The development of flow-based protocols would enable the rapid and automated synthesis of diverse compound libraries starting from this versatile aldehyde, accelerating the hit-to-lead process in medicinal chemistry. Furthermore, hazardous reagents that might be used in its transformations could be generated and consumed in situ, minimizing risk. youtube.com

Rational Design of New Synthetic Transformations Leveraging its Unique Reactivity

The unique structural and electronic properties of this compound provide a rich foundation for the rational design of novel synthetic methods. Its reactivity is dominated by three key features: the electrophilic aldehyde, the highly acidic proton at the C5 position, and the latent reactivity of the dioxinone ring, which can undergo thermal decomposition to generate acylketenes. acs.orgchemicalbook.com

Researchers are designing tandem and cascade reactions that exploit these multiple functionalities in a single operation. For example, a synthetic sequence could be envisioned where the aldehyde first participates in a condensation or addition reaction, after which the resulting intermediate undergoes a subsequent transformation involving either the acidic C5 position or a thermally induced ring-opening/cycloaddition cascade. The ability of the Meldrum's acid moiety to act as a potent acylating agent after nucleophilic attack and subsequent ring-opening offers a powerful strategy for C-C bond formation. acs.org

A notable example of such rational design involves a molybdenum-catalyzed two-carbon homologation of aldehydes. bath.ac.uk In this process, various aldehydes are first condensed with Meldrum's acid to form alkylidene derivatives. Subsequent conjugate reduction effectively protects the aldehyde functionality within the Meldrum's acid framework while the homologation occurs. This strategy prevents over-reduction to the corresponding alcohol, demonstrating how the unique reactivity of the Meldrum's acid scaffold can be leveraged to achieve transformations not easily accessible by other means. bath.ac.uk

Exploration of Structure-Reactivity Relationships within the Meldrum's Acid Aldehyde Framework

A deep understanding of the relationship between the structure of this compound and its chemical behavior is essential for predicting and controlling its reactivity. The parent Meldrum's acid is renowned for its unusually high acidity (pKa ≈ 4.97), which is orders of magnitude greater than that of acyclic malonic esters. chemicalbook.com This acidity is not due to enol stabilization but rather to a unique conformational effect where the alignment of the C-H sigma orbital (σCH) with the carbonyl pi-antibonding orbitals (π*CO) leads to significant ground-state destabilization of the C-H bond, facilitating proton abstraction. acs.org

The introduction of an electron-withdrawing aldehyde group at the C5 position is expected to further increase the acidity of the remaining methine proton, making it an exceptionally potent carbon nucleophile precursor. Concurrently, the rigid, boat-like conformation of the 1,3-dioxane-4,6-dione (B14002328) ring imposes significant steric hindrance around the aldehyde, influencing its accessibility to nucleophiles compared to less hindered aldehydes. nih.gov This interplay between electronic activation and steric shielding is a central aspect of its reactivity profile. The outcome of reactions, such as the competition between Knoevenagel condensation and Michael addition, can be influenced by the electronic nature of substituents on reaction partners. chemicalbook.comnih.gov

| Structural Feature | Effect on Reactivity |

|---|---|

| Rigid Dioxinone Ring | Imposes a specific conformation that enhances the acidity of C5-protons. acs.org |

| C5 Aldehyde Group | Acts as an electrophilic site for nucleophilic attack and condensation reactions. |

| Acidic C5 Methine Proton | Allows for easy deprotonation to form a potent C-nucleophile for alkylation and addition reactions. |

| Thermal Lability | Decomposes upon heating to release acetone (B3395972), CO2, and a highly reactive formylketene intermediate. chemicalbook.com |

| Electrophilic Carbonyls (C4/C6) | Susceptible to nucleophilic attack, leading to ring-opening reactions and acylation. rsc.org |

Integration into Multicomponent and Diversity-Oriented Synthesis Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.net The parent Meldrum's acid is a well-established participant in MCRs, typically reacting with an aldehyde and a third nucleophilic component to build diverse heterocyclic scaffolds. researchgate.netderpharmachemica.com These reactions often proceed through the in situ formation of a highly reactive alkylidene Meldrum's acid, which serves as a potent Michael acceptor. rsc.org

The bifunctional nature of this compound makes it an exceptionally promising building block for designing novel MCRs and for use in diversity-oriented synthesis (DOS). In a DOS campaign, a common starting material is elaborated through various reaction pathways to create a library of structurally diverse molecules for biological screening. nih.gov Meldrum's acid aldehyde can serve multiple roles in such syntheses:

As the aldehyde component: It can react with active methylene (B1212753) compounds and nucleophiles in classic MCR formats.

As the active methylene component: Following deprotonation, it can act as a nucleophile, attacking other electrophiles.

As a precursor to a reactive intermediate: It can be transformed in situ into a more complex electrophile or nucleophile that then engages in an MCR.

By leveraging these distinct modes of reactivity, chemists can design MCRs that produce novel molecular scaffolds that would be difficult to access through traditional stepwise synthesis, thereby expanding the accessible chemical space for drug discovery and materials science. chemicalbook.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.